molecular formula C20H15N5O B2482215 N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034579-18-3

N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide

Cat. No.: B2482215
CAS No.: 2034579-18-3
M. Wt: 341.374
InChI Key: AXLLSPPXBGEAPR-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Preparation Methods

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core . The bipyridine moiety can be introduced through a subsequent reaction with a suitable bipyridine derivative under appropriate conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Comparison with Similar Compounds

N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide lies in its specific bipyridine moiety, which enhances its binding affinity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(16-1-2-17-19(12-16)24-10-9-23-17)25-13-14-3-8-22-18(11-14)15-4-6-21-7-5-15/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLLSPPXBGEAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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